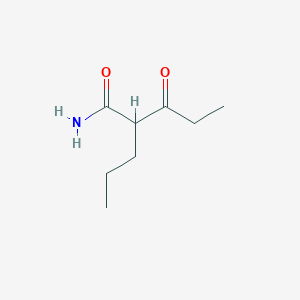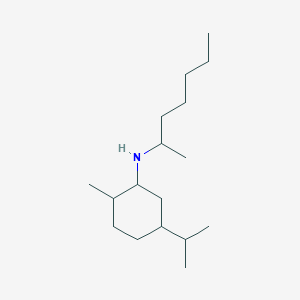
4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: is a boron-containing compound characterized by its unique structure, which includes a dioxaborinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols under dehydrating conditions. One common method is the reaction of trimethyl borate with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The dioxaborinane ring can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the dioxaborinane ring under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various boron-containing derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The dioxaborinane ring provides stability to the compound, making it a versatile reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to two hydroxyl groups.
Borate Esters: Esters formed from boronic acids and alcohols.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.
Uniqueness
4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts stability and reactivity. Unlike boronic acids and borate esters, this compound can undergo a wider range of chemical reactions, making it a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
89561-52-4 |
|---|---|
Molekularformel |
C10H21BO2 |
Molekulargewicht |
184.09 g/mol |
IUPAC-Name |
4,4,6,6-tetramethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)11-12-9(3,4)7-10(5,6)13-11/h8H,7H2,1-6H3 |
InChI-Schlüssel |
LFYNHMOPUAALCH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(CC(O1)(C)C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


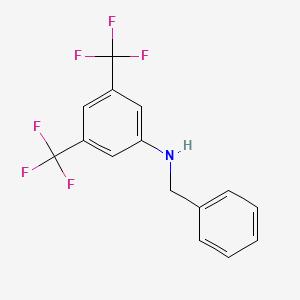

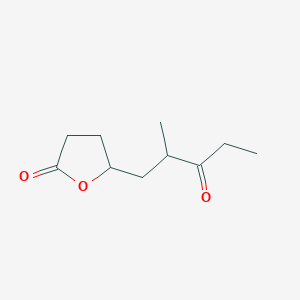
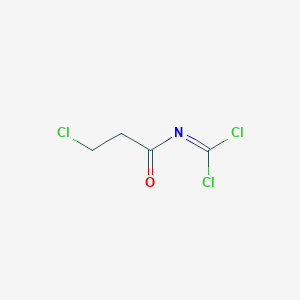
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)
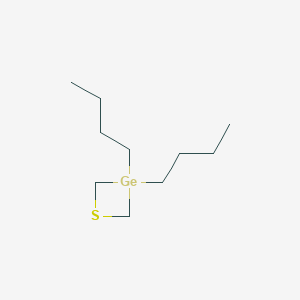
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)


